5-Bromo-1,3-dimethyl-1H-1,2,4-triazole
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole involves various chemical strategies. For example, one study detailed the synthesis of a closely related compound by treating 4-amino-3-(1,2,4-triazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione with 2,3-dimethoxybenzaldehyde, crystallizing in the triclinic system with weak hydrogen bonds and C–H···π supramolecular interactions forming a three-dimensional network (Xu et al., 2006).
Molecular Structure Analysis
The molecular structure of related 1,2,4-triazole compounds has been characterized using various spectroscopic methods and single-crystal X-ray diffraction studies. These analyses reveal intricate details about the geometry of the molecule, including bond lengths and angles, and the presence of intramolecular and intermolecular hydrogen bonding that stabilizes the crystal structure (G. Anuradha et al., 2014).
Chemical Reactions and Properties
The reactivity of 1,2,4-triazole derivatives, including bromo-substituted variants, has been explored in various chemical reactions. For instance, the bromo-directed N-2 alkylation of NH-1,2,3-triazoles with alkyl halides in the presence of K2CO3 in DMF has been shown to be a regioselective process, demonstrating the chemical versatility of triazole compounds (Xiaojun Wang et al., 2009).
Scientific Research Applications
Chemical Synthesis and Structural Analysis
Reactions with NH-azoles : 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole participates in reactions with various NH-azoles, leading to the formation of complex compounds like 5-azolylmethyl-2-bromo-5,6-dihydrothiazolo[3,2-b]-1,2,4-triazoles (Khaliullin et al., 2014).
Synthesis of Aryloxy and Benzenesulfonyl Derivatives : The compound is used in the synthesis of previously unknown 5-aryloxy- and 5-benzenesulfonyl-3-bromo-1H-1,2,4-triazoles, highlighting its utility in developing new chemical entities (Khaliullin, Klen & Makarova, 2018).
Pesticidal Phosphorus Compounds : It also plays a role in understanding the structure of reaction products like WP 155, used in pesticidal applications (Bos, 2010).
Biological Activity and Pharmacological Research
Antimicrobial Activity : Derivatives of 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole demonstrate potential antimicrobial activity. This is evident in studies focusing on S-derivatives of related compounds, showcasing their relevance in drug development (Bigdan, 2021).
Antitumor and Antiviral Properties : These derivatives are also predicted to show antitumor and antiviral activities, expanding their potential use in therapeutic applications (Bigdan, 2021).
Material Science and Industrial Applications
High-Density Energetic Materials : Salts of related triazole compounds form a class of high-density energetic materials, which could be extrapolated for the applications of 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole in material science (Thottempudi & Shreeve, 2011).
Green Chemistry Approaches : Research into the synthesis of 1,2,4-triazole derivatives, including those related to 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole, emphasize green chemistry approaches, indicating the compound's role in sustainable chemical practices (Beyzaei et al., 2019).
Agrochemical Activity : The compound's derivatives are also being explored for potential agrochemical activity, indicating its significance in agricultural sciences (Szommer et al., 2012).
Safety And Hazards
5-Bromo-1,3-dimethyl-1H-1,2,4-triazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has an acute oral toxicity and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
properties
IUPAC Name |
5-bromo-1,3-dimethyl-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3/c1-3-6-4(5)8(2)7-3/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPZKFCCOUUHEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60205190 | |
Record name | 1H-1,2,4-Triazole, 5-bromo-1,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60205190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1,3-dimethyl-1H-1,2,4-triazole | |
CAS RN |
56616-96-7 | |
Record name | 1H-1,2,4-Triazole, 5-bromo-1,3-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056616967 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-1,2,4-Triazole, 5-bromo-1,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60205190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-1,3-dimethyl-1H-1,2,4-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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